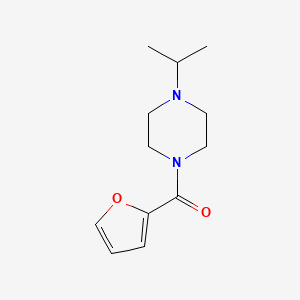![molecular formula C21H30N2O4 B5552039 3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound 3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs to a class of chemicals known for their potential in medicinal chemistry. Several studies have focused on synthesizing derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one for various pharmacological activities. For instance, Caroon et al. (1981) synthesized a series of these compounds, including those substituted with 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan 2-yl)-2-hydroxyethyl at the 8 position for screening as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds often includes a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings. Wang et al. (2011) analyzed the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing these structural characteristics (Wang et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds are diverse and often involve cycloadditions, condensation, and Michael addition reactions. Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones using Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reaction (Tsukamoto et al., 1995).
Physical Properties Analysis
The physical properties of these compounds can be deduced from their crystal structures and conformational studies. Chiaroni et al. (2000) reported on the envelope conformations of the isoxazolidine rings in two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, which are closely related to the compound (Chiaroni et al., 2000).
Chemical Properties Analysis
The chemical properties, particularly reactivity and stability, are influenced by the structural elements and functional groups present. For example, Dar'in et al. (2020) discussed the metal-catalyzed spirocyclization methods based on the use of cyclic diazo compounds, which is relevant for understanding the reactivity of compounds like this compound (Dar'in et al., 2020).
Aplicaciones Científicas De Investigación
Human Exposure to Environmental Chemicals
Research has demonstrated widespread human exposure to various environmental chemicals, including phthalates, parabens, and bisphenol A (BPA), through products such as plastics, personal care items, and food packaging. These studies have measured levels of these chemicals in human populations, including pregnant women and children, to assess potential health risks and understand exposure routes (Zhou et al., 2014); (Frederiksen et al., 2014).
Impact of Environmental Chemicals on Health
Studies have also explored the potential health impacts of exposure to environmental chemicals, indicating concerns about oxidative stress, endocrine disruption, and the potential for contributing to conditions like insulin resistance and developmental disorders (Hong et al., 2009); (Watkins et al., 2015).
Dietary Interventions and Chemical Exposures
Research on dietary interventions has shown that reducing consumption of processed and packaged foods can significantly decrease the bodily levels of chemicals such as BPA and phthalates, highlighting the role of diet in exposure to these compounds (Rudel et al., 2011).
Analytical Methods for Chemical Identification
The development of analytical methods, such as NMR spectroscopy, has been crucial in identifying and quantifying a wide range of xenobiotics and their metabolites in biological samples, aiding in the understanding of human exposure to complex chemical compounds (Imbenotte et al., 2003).
Propiedades
IUPAC Name |
8-[2-(oxolan-3-yl)ethyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c24-20-23(13-15-26-19-4-2-1-3-5-19)17-21(27-20)8-11-22(12-9-21)10-6-18-7-14-25-16-18/h1-5,18H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKOXNJKFUKJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)